1-(4-chlorophenyl)-1H-tetrazole

Overview

Description

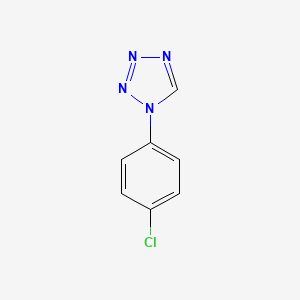

1-(4-Chlorophenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been shown to inhibit inflammation .

Biochemical Pathways

For example, they can affect the isoprenoid pathway, altering the levels of plant hormones like gibberellins and cytokinins .

Pharmacokinetics

For instance, some indole derivatives have been reported to have good absorption, metabolism, and excretion profiles .

Result of Action

For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .

Action Environment

For instance, the efficacy of some pesticides can be influenced by factors such as temperature, pH, and soil composition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-chlorophenylhydrazine with sodium azide under acidic conditions. The reaction typically proceeds as follows:

Step 1: Preparation of 4-chlorophenylhydrazine by reacting 4-chloronitrobenzene with hydrazine hydrate.

Step 2: Cyclization of 4-chlorophenylhydrazine with sodium azide in the presence of a strong acid such as hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include various substituted tetrazoles depending on the nucleophile used.

Oxidation and Reduction: Products include oxides, amines, and other reduced forms of the compound.

Cycloaddition Reactions: Products include triazole derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-1H-tetrazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticonvulsant, antimicrobial, and anticancer activities.

Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.

Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1H-tetrazole can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Examples include 1-(4-chlorophenyl)-1H-pyrrole, 5-(4-chlorophenyl)-1,3,4-oxadiazole, and 5-(4-chlorophenyl)-1,3,4-thiadiazole.

Uniqueness: Compared to these compounds, this compound exhibits distinct reactivity due to the presence of the tetrazole ring, which imparts unique electronic and steric properties.

Biological Activity

1-(4-Chlorophenyl)-1H-tetrazole is a heterocyclic compound with a tetrazole ring that has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a tetrazole ring substituted with a 4-chlorophenyl group. The presence of the chlorine atom and the aromatic ring significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways, such as caspase-3 and NF-kappa B .

- Calcium Channel Blocking : Some derivatives of tetrazole compounds, including this compound, have been identified as calcium channel blockers, which could have implications in cardiovascular therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, which can lead to reduced growth and survival of pathogens .

- Cell Signaling Modulation : It has been shown to influence pathways related to inflammation and apoptosis, potentially making it useful in cancer treatment .

- Metal Ion Interaction : The tetrazole ring can chelate metal ions, affecting the function of metalloenzymes such as cytochrome P450, which plays a crucial role in drug metabolism and detoxification processes.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

- Cytotoxicity Assessments : Research indicated that at certain concentrations, the compound could induce cytotoxic effects on cancer cell lines, with IC50 values suggesting potent activity against specific types of cancer cells .

- Molecular Docking Studies : Computational analyses revealed promising binding affinities between this compound and proteins involved in cancer progression. This suggests potential as a lead compound for developing new anticancer agents.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Benzyl-1H-tetrazole | Lacks the 4-chlorophenyl group | Different antimicrobial properties |

| 5-(4-Chlorophenyl)-1H-tetrazole | Similar structure but different substitutions | Enhanced anticancer activity |

| 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea | Different functional groups | Notable for its anti-inflammatory effects |

Properties

IUPAC Name |

1-(4-chlorophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFXVKZUVWQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296827 | |

| Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25108-32-1 | |

| Record name | 25108-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the coordination behavior of 1-(4-chlorophenyl)-1H-tetrazole with silver(I)?

A1: Research shows that this compound (atcpt) can act as a ligand, coordinating to silver(I) ions through the N4 nitrogen atom of the tetrazole ring. [] This coordination mode was observed in the crystal structure of the complex [Ag(atcpt)(NO3)], where the silver(I) ion adopts a trigonal pyramidal coordination geometry. [] Two oxygen atoms from nitrate anions occupy the equatorial positions, and the N4 atom of atcpt occupies one of the axial positions. Interestingly, the allyl group of atcpt also exhibits weak interaction with the silver(I) ion, occupying the apical position of the coordination polyhedron. []

Q2: How does the coordination mode of this compound differ between silver(I) and copper(I) complexes?

A2: While this compound coordinates to silver(I) solely through the N4 nitrogen, its interaction with copper(I) is more diverse. In the complex 2·C2H5OH, both N3 and N4 nitrogen atoms from two atcpt ligands bridge two copper(I) ions, forming a dinuclear structure. [, ] This bridging coordination mode contrasts with the monodentate coordination observed in the silver(I) complex. [] Furthermore, copper(I) complexes of atcpt often incorporate water molecules in their coordination sphere, a feature not observed in the silver(I) complex discussed. [, ]

Q3: What are the potential applications of metal complexes containing this compound?

A3: The coordination chemistry of this compound with transition metals like silver(I) and copper(I) is an active area of research. [, , ] While specific applications are still under investigation, these complexes hold potential in various fields. For instance, similar silver(I)-tetrazole complexes have shown promising antimicrobial activity. [] Additionally, copper(I) complexes with nitrogen-containing ligands are being explored for their catalytic properties in organic transformations. [, ] Further research is needed to fully understand the potential applications of metal complexes incorporating this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.